6-(Trifluoromethoxy)quinolin-2(1H)-one
Overview
Description
“6-(Trifluoromethoxy)quinolin-2-amine” is a chemical compound with the molecular formula C10H7F3N2O . It has a molecular weight of 228.17 .
Synthesis Analysis
There are several methods for the synthesis of quinolin-2(1H)-ones. One method involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated H2SO4 . Another method involves a photocatalytic protocol for the construction of quinolin-2(1H)-ones via Markovnikov-type sulfonylation/6-endo-trig cyclization/selective C(O)–CF3 bond cleavage starting from N-alkyl-N-(2-ethynylphenyl)-2,2,2-trifluoroacetamides and sulfinic acids .Molecular Structure Analysis
The molecular structure of “6-(Trifluoromethoxy)quinolin-2-amine” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Chemical Reactions Analysis
A new and expedient photocatalytic protocol for the construction of quinolin-2(1H)-ones via Markovnikov-type sulfonylation/6-endo-trig cyclization/selective C(O)–CF3 bond cleavage starting from N-alkyl-N-(2-ethynylphenyl)-2,2,2-trifluoroacetamides and sulfinic acids has been developed .Scientific Research Applications
Synthesis and Chemical Properties
- Polysubstituted Quinolin-2(1H)-ones Synthesis : Facile synthesis methods have been developed for polysubstituted quinolin-2(1H)-ones, demonstrating their versatility in chemical synthesis (Zhang et al., 2017).
- Photocatalytic Synthesis : Photocatalytic protocols have been utilized for the efficient synthesis of 4-sulfonyl quinoline-2(1H)-ones, showcasing advanced methods in chemical synthesis (Zhai et al., 2022).
- Coordination Chemistry with Metals : 6-(Trifluoromethoxy)quinolin-2(1H)-one demonstrates versatile coordination chemistry with metals like zinc and mercury, indicating its potential in creating diverse metal-organic frameworks (Ardizzoia et al., 2010).
Materials Science and Spectroscopy
- Fluorescent Probes in Polymer Chemistry : Derivatives of quinolin-2(1H)-one have been used as fluorescent molecular probes in polymer chemistry, highlighting their application in materials science (Topa et al., 2021).
- Spectroscopic Properties for Analytical Applications : Studies on donor-acceptor substituted carbostyrils (a type of quinolin-2(1H)-ones) have revealed strong absorption maxima and large Stokes shifts, useful for applications in biochemistry and medicine (Uray et al., 1999).
Pharmaceutical Applications
- Antimicrobial Activity : Certain derivatives of this compound have been synthesized and demonstrated significant antimicrobial activity, suggesting potential applications in the development of new antimicrobial agents (Holla et al., 2005).
- Anticancer Activity : Novel derivatives of quinolin-2(1H)-one have shown promising anticancer activity, indicating its relevance in the development of anticancer drugs (Gaddameedi et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
6-(trifluoromethoxy)-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-7-2-3-8-6(5-7)1-4-9(15)14-8/h1-5H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSUVWNRUWZJGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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